molecular formula C13H14N2O4 B1277294 (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate CAS No. 22785-43-9

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate

Cat. No.: B1277294
CAS No.: 22785-43-9
M. Wt: 262.26 g/mol
InChI Key: JJFWWAGUYKLJRN-JTQLQIEISA-N
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Description

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate typically involves the reaction of (S)-2,6-dioxopiperidine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    Pomalidomide: A derivative of thalidomide with similar structural features and biological activities.

    Lenalidomide: Another thalidomide derivative with immunomodulatory and anticancer properties.

    Thalidomide: The parent compound with a similar piperidine ring structure.

Uniqueness: (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of a benzyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

Properties

IUPAC Name

benzyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWWAGUYKLJRN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427381
Record name (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22785-43-9
Record name (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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